N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide
Description
N-[2-(4-Chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring, substituted phenyl groups, and an amide linkage. Its structural complexity arises from the 4-chlorophenyl and 2-fluorophenyl substituents, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C19H14ClFN2O3 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1-(2-fluoroanilino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClFN2O3/c20-13-9-7-12(8-10-13)17(24)18(22-15-5-2-1-4-14(15)21)23-19(25)16-6-3-11-26-16/h1-11,18,22H,(H,23,25) |
InChI Key |
JJQCCZZBUVKRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-fluoroaniline to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization with furan-2-carboxylic acid under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Halogen Substitution: Replacing chlorine with bromine (e.g., vs. Fluorine’s electronegativity (e.g., in ) can strengthen hydrogen bonding with biological targets.
- Phenyl Group Positioning: The 4-chlorophenyl group in the target compound vs.
- Core Modifications : Piperazine-containing analogs () exhibit distinct receptor-binding profiles compared to furan-carboxamide derivatives, highlighting the role of the central scaffold in biological activity.
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Implications :
- The target compound’s higher lipophilicity compared to piperazine analogs () may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.
- Solubility limitations (common in carboxamides) suggest formulation challenges, necessitating prodrug strategies or co-solvents .
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